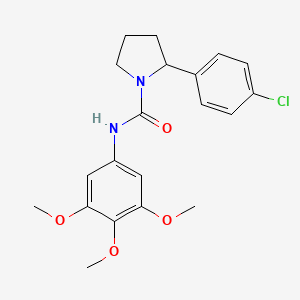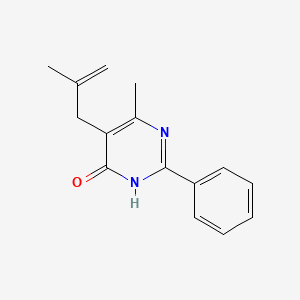![molecular formula C20H15ClFN3O B6120653 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)
4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It was first synthesized in the late 1990s and has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride targets FGFR tyrosine kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. FGFRs are overexpressed in many cancer types and contribute to tumor growth and progression. 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride inhibits the activity of FGFRs by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride also inhibits angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth and metastasis. In addition, 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been shown to have anti-inflammatory effects in pulmonary fibrosis.
実験室実験の利点と制限
4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and is relatively stable. It has been extensively studied and has a well-defined mechanism of action. However, 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride also has some limitations. It has low solubility in water, which can limit its use in some experiments. In addition, it has been shown to have off-target effects on other kinases, which can complicate its use in some studies.
将来の方向性
There are several future directions for the study of 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride. One potential direction is to develop more potent and selective inhibitors of FGFRs. Another direction is to study the potential therapeutic applications of 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride in other diseases such as neurodegenerative diseases and pulmonary fibrosis. In addition, the combination of 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride with other therapies such as chemotherapy and immunotherapy could be explored to enhance its therapeutic efficacy. Finally, the development of 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride as a diagnostic tool for FGFR overexpression in cancer could also be investigated.
合成法
4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with 2-chloro-4-nitrobenzoic acid to form 2-(2-fluoroanilino)-4-nitrobenzoic acid. This intermediate is then reacted with 2-aminobenzamide to form 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride. The final product is obtained as a hydrochloride salt.
科学的研究の応用
4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride has been studied in various cancer types including breast, lung, prostate, and bladder cancer. It has also been shown to have potential therapeutic applications in other diseases such as pulmonary fibrosis and neurodegenerative diseases.
特性
IUPAC Name |
4-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O.ClH/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13;/h1-12,25H,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDFYLEOAUGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=C(C=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)

![2-(4-{[methyl(2-thienylmethyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6120603.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)
![1-[(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6120612.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6120619.png)
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B6120645.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)